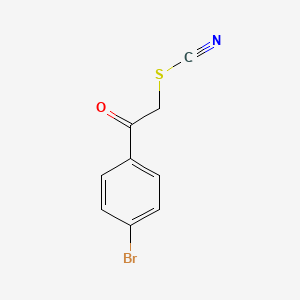

2-(4-Bromophenyl)-2-oxoethyl thiocyanate

描述

2-(4-Bromophenyl)-2-oxoethyl thiocyanate (CAS: 65679-14-3) is a brominated aromatic compound featuring a ketone-linked thiocyanate group. Its molecular formula is C₉H₆BrNOS, with a molecular weight of 272.13 g/mol . The compound’s structure comprises a 4-bromophenyl ring connected to a thiocyanate group via a ketone-bearing ethylene bridge, making it a versatile intermediate in organic synthesis.

Structure

3D Structure

属性

IUPAC Name |

[2-(4-bromophenyl)-2-oxoethyl] thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNOS/c10-8-3-1-7(2-4-8)9(12)5-13-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXLLQKMZXDTOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CSC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60288524 | |

| Record name | 2-(4-Bromophenyl)-2-oxoethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65679-14-3, 55796-76-4 | |

| Record name | 65679-14-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56358 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Bromophenyl)-2-oxoethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-BROMOPHENACYL THIOCYANATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl thiocyanate typically involves the reaction of 4-bromobenzaldehyde with thiocyanate under specific conditions. One common method includes the following steps:

Formation of Intermediate: 4-Bromobenzaldehyde is reacted with a suitable reagent, such as potassium thiocyanate, in the presence of a catalyst like hydrochloric acid. This reaction forms an intermediate compound.

Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent like hydrogen peroxide or potassium permanganate to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and precise control of temperature and pressure are common practices in industrial synthesis.

化学反应分析

Types of Reactions

2-(4-Bromophenyl)-2-oxoethyl thiocyanate undergoes various chemical reactions, including:

Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The oxoethyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Addition Reactions: The thiocyanate group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products Formed

Substitution: Formation of substituted phenyl derivatives.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

科学研究应用

The compound 2-(4-Bromophenyl)-2-oxoethyl thiocyanate , with the CAS number 65679-14-3, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article provides a comprehensive overview of its applications, supported by empirical data and case studies.

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of various heterocyclic compounds. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups, facilitating the development of new pharmaceuticals and agrochemicals.

Research has indicated that derivatives of this compound exhibit noteworthy biological activities. For instance, studies have explored its potential as an anti-cancer agent, leveraging its ability to interact with biological macromolecules.

Case Study: Anticancer Activity

A study conducted on the compound's derivatives showed promising results in inhibiting cancer cell proliferation in vitro. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells, suggesting a pathway for therapeutic development .

Material Science

In material science, this compound has been investigated for its role in synthesizing polymeric materials with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has demonstrated improved resistance to degradation under environmental stressors.

Table 1: Summary of Research Findings

Agricultural Chemistry

The compound is also being explored for its potential use in agricultural chemistry, particularly as a pesticide or herbicide. Its structural features may allow it to act on specific biochemical pathways in pests or plants.

作用机制

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl thiocyanate involves its interaction with specific molecular targets. The thiocyanate group can act as a nucleophile, participating in various biochemical reactions. The bromophenyl group can interact with biological macromolecules, potentially leading to inhibition of enzymatic activities or disruption of cellular processes.

相似化合物的比较

Comparison with Structural Analogues

Substituent Variations in Bromophenyl-Oxoethyl Derivatives

Ester Derivatives

2-(4-Bromophenyl)-2-oxoethyl 4-methoxybenzoate (CAS: N/A):

- Molecular Weight : 393.23 g/mol.

- Key Features : The 4-methoxybenzoate ester replaces the thiocyanate group. Crystallographic studies reveal that such esters form dimeric structures via C–H···O hydrogen bonds (R²(10) motif), stabilizing the crystal lattice . This dimerization is common in phenacyl esters, including 2-(4-bromophenyl)-2-oxoethyl benzoate derivatives .

- Applications : Used as photo-removable protecting groups and in tyrosinase inhibition studies .

- 2-(4-Bromophenyl)-2-oxoethyl 2-aminobenzoate (CAS: N/A): Molecular Weight: 378.22 g/mol. Similar dimeric packing is observed .

Thiocyanate Derivatives

- 2-(5-Bromo-2-hydroxyphenyl)-2-oxoethyl thiocyanate (CAS: 260430-29-3): Molecular Weight: 290.11 g/mol. Key Features: A hydroxyl group at the 2-position of the phenyl ring introduces additional hydrogen-bonding sites. This structural variation may enhance interactions with biological targets compared to the non-hydroxylated analogue .

- 2-(3,5-Dibromo-2-hydroxyphenyl)-2-oxoethyl thiocyanate (CAS: 260435-53-8): Molecular Weight: 368.98 g/mol.

Functional Group Impact on Properties

Key Observations:

Hydrogen Bonding : Thiocyanate and ester derivatives both participate in intermolecular interactions, but esters exhibit stronger dimerization due to carbonyl groups .

Lipophilicity : Thiocyanate derivatives (cLogP ~1.57–2.3) are generally less lipophilic than methoxy-substituted esters (cLogP ~2.8), influencing membrane permeability .

Bioactivity : Ester derivatives like 4-methoxybenzoate show tyrosinase inhibition, while thiocyanates are understudied but may offer unique reactivity in nucleophilic substitutions .

生物活性

2-(4-Bromophenyl)-2-oxoethyl thiocyanate is an organic compound characterized by a bromophenyl group, an oxoethyl moiety, and a thiocyanate functional group. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is CHBrNOS, with a molecular weight of approximately 244.12 g/mol. The presence of the bromine atom in the phenyl ring is believed to influence its reactivity and biological properties significantly.

The biological activity of this compound can be inferred from studies of similar compounds. These compounds often exhibit their antimicrobial effects by interfering with bacterial lipid biosynthesis, which is crucial for maintaining cell membrane integrity . The thiocyanate group may also play a role in modulating various biochemical pathways.

Antimicrobial Activity

Research indicates that compounds containing thiocyanate groups often demonstrate notable antimicrobial properties. For instance, related studies have shown that derivatives of thiocyanates can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .

Table 1: Antimicrobial Activity of Related Compounds

Anticancer Activity

In addition to antimicrobial properties, this compound has been explored for its anticancer potential. Compounds with similar structures have shown effectiveness against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. Studies utilizing the Sulforhodamine B (SRB) assay have indicated that certain derivatives exhibit significant cytotoxicity .

Table 2: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC (µg/mL) | Reference |

|---|---|---|---|

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | MCF7 | <10 | |

| Thiazole derivatives | Various | <20 |

Case Studies

- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various thiocyanate derivatives against multiple bacterial strains using a turbidimetric method. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL against both Gram-positive and Gram-negative bacteria .

- Anticancer Evaluation : Another investigation focused on the anticancer properties of thiazole derivatives, which included the synthesis of compounds related to this compound. The study highlighted significant cytotoxic effects against MCF7 cells, with some compounds demonstrating IC values lower than those of standard chemotherapeutic agents like doxorubicin .

常见问题

Q. What are the established synthetic routes for 2-(4-bromophenyl)-2-oxoethyl thiocyanate, and what reaction conditions optimize yield and purity?

The compound is synthesized via nucleophilic substitution, typically by reacting a brominated acetophenone derivative (e.g., 2-bromo-1-(4-bromophenyl)ethanone) with ammonium thiocyanate. Key conditions include:

- Solvent : Aqueous acetone or polar aprotic solvents (e.g., DCM) to enhance solubility and reaction efficiency .

- Temperature : Room temperature (20–25°C) to minimize side reactions .

- Stoichiometry : A 1:1 molar ratio of the brominated precursor to ammonium thiocyanate, though slight excess (1.2:1) of the latter may improve yield .

- Reaction Time : ~6 hours, monitored by TLC or HPLC for completion .

Example Protocol :

| Parameter | Condition |

|---|---|

| Precursor | 2-bromo-1-(4-bromophenyl)ethanone |

| Reagent | NH₄SCN (1.2 equiv) |

| Solvent | Acetone:H₂O (3:1 v/v) |

| Yield | ~69% |

Q. How can researchers confirm the molecular structure and purity of this compound?

A multi-technique approach is recommended:

- NMR Spectroscopy : ¹H/¹³C NMR to verify the thiocyanate group (δ ~110–120 ppm for SCN in ¹³C) and aromatic protons (δ 7.2–7.8 ppm for bromophenyl) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 287.95 for C₉H₆BrNO₂S) .

- X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., C-S = 1.65 Å, C≡N = 1.16 Å) and confirms spatial arrangement .

- Elemental Analysis : Validate C, H, N, S, and Br content within ±0.3% of theoretical values .

Q. What are the key reactivity patterns of this compound in organic synthesis?

The thiocyanate group (-SCN) exhibits dual nucleophilic/electrophilic behavior:

- Nucleophilic Substitution : Reacts with alkyl halides to form thioethers (e.g., with benzyl bromide) .

- Electrophilic Reactions : The carbonyl group participates in condensations (e.g., with hydrazines to form hydrazones) .

- Cycloadditions : Potential use in [3+2] cycloadditions with alkynes to generate heterocycles . Caution : Steric hindrance from the bromophenyl group may slow reactions; microwave-assisted synthesis can enhance kinetics .

Advanced Research Questions

Q. What crystallographic challenges arise in determining the structure of this compound, and how are they addressed?

Challenges include:

- Crystal Packing : Bromine’s heavy atom effect causes absorption anomalies; synchrotron radiation or longer exposure times improve data quality .

- Disorder : Flexible thiocyanate groups may require split-atom modeling. SHELXL’s PART instruction refines disordered components .

- Hydrogen Bonding : Weak C-H⋯O/S interactions (2.8–3.2 Å) dominate packing; Hirshfeld surface analysis quantifies these interactions .

Example Crystal Data :

| Parameter | Value (From Evidence ) |

|---|---|

| Space Group | Triclinic, P1 (No. 2) |

| a, b, c | 7.9700 Å, 7.9852 Å, 11.3185 Å |

| α, β, γ | 86.536°, 83.205°, 89.633° |

| V | 713.97 ų |

Q. How can mechanistic studies elucidate the thiocyanate group’s role in biological or catalytic systems?

- Kinetic Isotope Effects (KIE) : Compare reaction rates of -SCN vs. -SeCN analogs to probe transition-state bonding .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G**) predict electrophilicity at the sulfur atom (Mulliken charge ≈ +0.35) .

- Spectroscopic Probes : In situ IR monitors SCN’s ν(C≡N) stretch (~2100 cm⁻¹) to track reaction progress .

Q. How should researchers resolve contradictions in reported crystallographic or synthetic data?

- Data Reproducibility : Replicate synthesis using strict anhydrous conditions; trace moisture may hydrolyze -SCN to -SH .

- Refinement Discrepancies : Cross-validate SHELXL refinement (R-factor < 5%) with independent software (e.g., OLEX2) .

- Solvent Effects : Compare crystal structures from different solvents (e.g., DCM vs. acetone) to assess packing variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。